1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O/c24-19-8-6-17(7-9-19)14-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)15-18-4-2-1-3-5-18/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSXKPIYRCOYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the triazolo[4,5-d]pyrimidine core and piperazine linkage but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Triazolo[4,5-d]pyrimidine Derivatives
Key Findings:
The 4-chlorophenyl group (common in the target and compound) enhances receptor binding via halogen bonding, a feature critical in kinase inhibitors .
Solubility and Bioavailability: Methoxy and ethoxy groups ( and ) improve aqueous solubility but may reduce cell-membrane permeability due to increased polarity .
Metabolic Stability :
- Ethoxy substituents () are less prone to rapid oxidative metabolism compared to methoxy groups, suggesting prolonged half-life .
Structural Characterization: Crystallographic studies of such compounds likely employ SHELX software for refinement, as noted in , though specific data are unavailable here .
Biological Activity
The compound 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazolo-pyrimidine moiety : This component is known for various biological activities, including antitumor and antimicrobial properties.
- Piperazine ring : Commonly found in many pharmaceutical agents, it contributes to the compound's pharmacological profile.
- Chlorophenyl group : This substituent can enhance lipophilicity and influence biological interactions.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 393.87 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing triazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The biological activity of triazolo-pyrimidines extends to antimicrobial effects. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes .
Neuropharmacological Effects
Emerging research suggests that piperazine derivatives can exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. Studies have shown that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which are critical in mood regulation .
Study 1: Anticancer Efficacy
A study published in Scientific Reports evaluated a series of triazolo-pyrimidine derivatives for their anticancer activity against human leukemia cell lines. The results indicated that specific modifications on the triazolo ring significantly increased cytotoxicity compared to standard chemotherapeutics .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K-562 (CML) | 0.5 | Apoptosis induction |
| Compound B | HL-60 (AML) | 0.3 | Cell cycle arrest |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of triazolo-pyrimidine derivatives against resistant bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 10 |
Q & A
Q. What synthetic methodologies are effective for constructing the triazolopyrimidine core in this compound?
Methodological Answer: The triazolopyrimidine core can be synthesized via iodine(III)-mediated oxidative cyclization of hydrazine precursors, as demonstrated for analogous triazolo-pyrimidine derivatives. Key steps include:
- Optimizing solvent polarity (e.g., DMF or acetonitrile) to enhance cyclization efficiency.
- Controlling temperature (80–100°C) and oxidant stoichiometry (e.g., PhI(OAc)₂) to minimize byproducts. Post-synthetic modifications, such as benzyl group introduction, require anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis .
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, θ range 2.5–25.0°). Key metrics: R factor <0.08, data-to-parameter ratio >13:1 .
- NMR spectroscopy : Assign peaks using ¹H/¹³C DEPT-135 and HSQC to distinguish piperazine and triazolopyrimidine protons.
- Mass spectrometry : Confirm molecular weight via HRMS-ESI (error <5 ppm).
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazoline derivatives with antibacterial/antifungal activity) .
- Assay conditions : Use cell lines (e.g., HEK-293T for cytotoxicity) with standardized DMSO concentrations (<0.1% v/v).
- Dose-response curves : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates to ensure reproducibility.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with flexible ligand parameters to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Validate with MM-GBSA free energy calculations .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å). Analyze hydrogen bond occupancy (>50% indicates strong binding).
- AI-driven optimization : Train neural networks on existing SAR data to predict modifications for enhanced selectivity .
Q. What strategies resolve contradictions in reported activity data across studies?
Methodological Answer:
- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to account for heterogeneity.
- Experimental replication : Vary assay parameters (e.g., pH, serum concentration) to identify confounding factors.
- Structural benchmarking : Compare crystallographic data (e.g., torsion angles of the benzyl group) to rule out conformational variability .
Q. How can researchers investigate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C for 24h. Monitor degradation via HPLC-MS.
- Light/heat stability : Use ICH Q1B guidelines (UV light, 40°C/75% RH) to identify photodegradants.
- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze phase I/II metabolites using UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
